Lipophilicity (LogP): Ortho- vs. Para-Nitro
3-(2-Nitrophenoxy)propanoic acid exhibits a significantly higher calculated partition coefficient (LogP) compared to its 4-nitro (para) regioisomer, indicating greater lipophilicity which can influence membrane permeability and formulation strategy [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.97 (calculated) |
| Comparator Or Baseline | 3-(4-Nitrophenoxy)propanoic acid: 1.47 (calculated) |
| Quantified Difference | +0.50 logP units |
| Conditions | Computational prediction / standard LogP calculation methods. |
Why This Matters
The ~0.5 logP unit difference represents a more than 3-fold increase in theoretical octanol-water partition coefficient, which directly affects chromatographic retention times, solubility profiles, and potential for passive membrane diffusion in biological assays.
- [1] MolBase. (n.d.). 3-(2-nitrophenoxy)propanoic acid. Retrieved from https://qiye.molbase.cn/437836.html View Source
- [2] ChemBase. (n.d.). 3-(4-nitrophenoxy)propanoic acid. Retrieved from https://www.chembase.cn/details-74512.html View Source
